1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide
Description
The compound 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a sulfanyl-linked carbamoyl group and a cyclopropyl carboxamide moiety. Its structure includes:
- A pyridazin-3-yl ring as the central scaffold.
- An N-cyclopropylpiperidine-3-carboxamide group at the 3-position, which may influence conformational stability and target binding.
Properties
IUPAC Name |
1-[6-[2-(3-bromoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O2S/c22-15-4-1-5-17(11-15)23-19(28)13-30-20-9-8-18(25-26-20)27-10-2-3-14(12-27)21(29)24-16-6-7-16/h1,4-5,8-9,11,14,16H,2-3,6-7,10,12-13H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQFNVDTWMPXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the bromophenyl group: This step often involves the bromination of a phenyl ring followed by coupling with the pyridazine ring.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where a piperidine derivative is introduced to the intermediate compound.
Formation of the carbamoyl group: This step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to introduce the carbamoyl functionality.
Final assembly: The final step involves the coupling of the intermediate with the cyclopropyl group, often through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that compounds similar to 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide exhibit significant activity against various cancer cell lines. These compounds act as inhibitors of tyrosine kinases , particularly the receptor tyrosine kinase MET, which is implicated in tumor growth and metastasis. The inhibition of such kinases can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
Antiviral Activity
The compound's structural features suggest potential antiviral properties, especially against viruses like Influenza A. Research has focused on developing derivatives that target the viral RNA-dependent RNA polymerase, which is crucial for viral replication. Compounds that inhibit this polymerase can significantly reduce viral load and improve treatment outcomes in infected individuals .
Neurodegenerative Disorders
There is emerging evidence that compounds with similar structures may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This is attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and neuronal health. By modulating CDK activity, these compounds may help mitigate neuronal degeneration .
Inhibition of Tyrosine Kinases
The primary mechanism through which this compound exerts its effects is by inhibiting tyrosine kinases. This inhibition disrupts signaling pathways essential for cancer cell survival and proliferation, leading to enhanced apoptosis .
Antiviral Mechanism
For antiviral applications, the compound's ability to disrupt the interaction between viral proteins is crucial. By targeting specific protein interfaces essential for viral replication, it can effectively lower the replication rate of viruses such as Influenza A .
Case Studies
Mechanism of Action
The mechanism of action of 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of the target compound with structurally related molecules:
*Estimated based on structural analogy to and bromine substitution.
Key Observations:
Bromine vs. Phenylmethyl Groups : The target’s 3-bromophenyl group increases molecular weight and lipophilicity compared to the phenylmethyl group in ’s compound. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets or aryl hydrocarbon receptors but reduce aqueous solubility .
Sulfanyl vs.
Cyclopropane vs. Piperazine Moieties : The target’s N-cyclopropyl group provides conformational rigidity, akin to the cyclopentyl group in ’s compound, which may improve target selectivity .
Biological Activity
The compound 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide is a novel organic molecule with potential therapeutic applications. Its structure incorporates a pyridazine ring, a cyclopropylpiperidine moiety, and a sulfanyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 433.38 g/mol. The chemical structure includes:
- A pyridazine ring that may facilitate interactions with biological targets.
- A cyclopropylpiperidine group that enhances binding affinity to receptors.
- A sulfanyl group that can participate in various biochemical reactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antitumor Activity
Recent studies indicate that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown:
- IC50 values in the nanomolar range against various cancer cell lines, including ovarian and prostate carcinoma cells .
- Induction of apoptosis in cancer cells through activation of specific signaling pathways.
Antimicrobial Properties
Compounds containing the pyridazine ring have been reported to possess antimicrobial activities against a range of pathogens. The proposed mechanism includes:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis, leading to cell death.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:
- Inhibition of neuroinflammation and oxidative stress in neuronal cells.
- Potential modulation of neurotransmitter levels, contributing to improved cognitive functions.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfanyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The cyclopropylpiperidine moiety could enhance binding to neurotransmitter receptors, modulating synaptic transmission.
- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Giraud et al. (2015) | N-substituted carbazoles | Antitumor activity | 5.9 - 25.7 |
| Howorko et al. (2015) | N-substituted carbazole | Topoisomerase II inhibition | 2.5 |
| Saturnino et al. (2015) | N-alkylcarbazole derivatives | STAT3 inhibition | 50 |
These studies highlight the potential of structurally related compounds in targeting various biological pathways relevant to cancer and neurodegenerative diseases.
Q & A
Q. What are the recommended synthetic routes for 1-[6-({[(3-bromophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves modular assembly of the pyridazine core, cyclopropane carboxamide, and thioether-linked 3-bromophenyl group. Key steps include:
- Pyridazine Ring Formation : Use nucleophilic aromatic substitution (e.g., replacing a leaving group at the 6-position of pyridazine with a sulfanyl-acetamide moiety) .
- Thioether Linkage : React a bromomethyl intermediate with a mercaptoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Cyclopropane Introduction : Couple the piperidine-3-carboxamide with cyclopropylamine via carbodiimide-mediated amidation .
Optimization Tips : - Control polymerization side reactions by limiting reaction time and using radical inhibitors (e.g., TEMPO) .
- Monitor purity at each step via HPLC (≥98% purity recommended) .
Q. How can researchers confirm the stereochemical integrity of the piperidine-3-carboxamide moiety?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related N-(3-bromophenyl)carboxamides .
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .
- Comparative NMR : Compare coupling constants (e.g., J values for piperidine protons) with literature data for known stereoisomers .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- LC-MS/MS : Assess hydrolytic stability of the carboxamide and thioether bonds in simulated gastric fluid (pH 1.2–3.0) and plasma .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., >200°C indicates suitability for high-temperature reactions) .
- UV-Vis Spectroscopy : Track degradation products by monitoring absorbance shifts at λ = 270–300 nm (aromatic π→π* transitions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols .
- Metabolite Screening : Use LC-HRMS to identify active metabolites that may contribute to off-target effects .
- Structural Analog Comparison : Compare with trifluoromethyl-substituted analogs (e.g., from ) to isolate the role of the 3-bromophenyl group.
Q. What strategies are effective for improving the compound’s metabolic stability without compromising target affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the sulfanyl group with a sulfonyl or methylene group to reduce oxidative metabolism .
- Cyclopropane Optimization : Introduce electron-withdrawing groups (e.g., CF₃) on the cyclopropane ring to enhance rigidity and CYP450 resistance .
- ProDrug Design : Mask the carboxamide as an ester or carbamate to improve oral bioavailability .
Q. How can computational methods guide the design of derivatives with enhanced selectivity for kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., prioritize derivatives with H-bonds to hinge regions) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to predict activity trends .
- MD Simulations : Analyze binding mode stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates robust target engagement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
